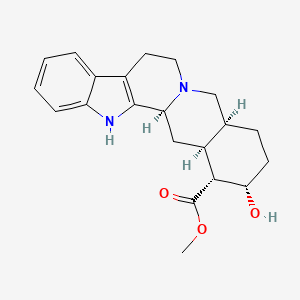
Allo-Yohimbin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemistry: Allo-Yohimbine is used as a chiral building block in the synthesis of complex organic molecules .
Biology: It is studied for its effects on adrenergic receptors and its potential as a pharmacological tool in neurobiological research .
Medicine: Allo-Yohimbine has been investigated for its potential in treating erectile dysfunction and as a stimulant .
Industry: It is used in the production of dietary supplements and pharmaceutical preparations .
Wirkmechanismus
Mode of Action
Allo-Yohimbine acts as an antagonist at alpha-2-adrenergic receptors . By blocking these receptors, it inhibits the negative feedback mechanism that typically inhibits the release of norepinephrine. This results in an increase in the release of norepinephrine and enhances sympathetic activity . It’s worth noting that the compound’s action on peripheral blood vessels resembles that of reserpine, though it is weaker and of short duration .
Biochemical Pathways
The primary biochemical pathway affected by Allo-Yohimbine is the adrenergic signaling pathway . By blocking alpha-2-adrenergic receptors, Allo-Yohimbine disrupts the normal feedback inhibition of norepinephrine release, leading to increased sympathetic activity . Additionally, it has been suggested that Allo-Yohimbine may exert an anti-inflammatory effect partly by modulating the MAPK pathway .
Pharmacokinetics
Studies on yohimbine, a similar compound, suggest that it has a variable bioavailability ranging from 7-86% . The elimination half-life is relatively short, ranging from 0.25-2.5 hours . More research is needed to fully understand the ADME properties of Allo-Yohimbine.
Result of Action
The primary result of Allo-Yohimbine’s action is an increase in sympathetic activity, which can have various effects depending on the specific physiological context . For example, in the context of male sexual performance, the increased sympathetic activity may theoretically result in increased penile inflow and decreased penile outflow . Additionally, Allo-Yohimbine may exert a stimulating action on mood and potentially increase anxiety .
Action Environment
The action, efficacy, and stability of Allo-Yohimbine can be influenced by various environmental factors. For example, the presence of other drugs or substances that affect adrenergic signaling could potentially impact the effectiveness of Allo-Yohimbine . Furthermore, factors such as pH and temperature could potentially affect the stability of the compound.
Biochemische Analyse
Biochemical Properties
Allo-Yohimbine plays a significant role in biochemical reactions, particularly as an alpha-2-adrenergic receptor antagonist. This compound interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the alpha-2-adrenergic receptors, where Allo-Yohimbine acts as a blocker, inhibiting the receptor’s activity . This interaction leads to increased release of norepinephrine and enhanced sympathetic nervous system activity. Additionally, Allo-Yohimbine has been shown to interact with DNA, binding to the minor groove and affecting transcription and replication processes .
Cellular Effects
Allo-Yohimbine influences various types of cells and cellular processes. In cardiac cells, it has been observed to alleviate inflammation and improve cardiac hemodynamics by modulating pro-inflammatory and oxidative stress indicators . In neuronal cells, Allo-Yohimbine can induce arousal and affect behavioral impulsivity by increasing physiological arousal via noradrenaline release . Furthermore, it has been reported to have cardiotoxic effects on human-induced pluripotent stem cell-derived cardiomyocytes, affecting spontaneous action potentials .
Molecular Mechanism
The molecular mechanism of Allo-Yohimbine involves its action as an alpha-2-adrenergic receptor antagonist. By blocking these receptors, Allo-Yohimbine increases the release of norepinephrine, which in turn enhances sympathetic nervous system activity . This mechanism is responsible for its effects on blood pressure, heart rate, and other physiological processes. Additionally, Allo-Yohimbine’s interaction with DNA involves groove binding, which can influence gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Allo-Yohimbine have been observed to change over time. The compound exhibits stability under certain conditions, but its effects can degrade over extended periods. For instance, in studies involving PTSD patients, the effects of Allo-Yohimbine on arousal and anxiety were noted to vary with dosage and duration of administration . Long-term effects on cellular function have also been observed, particularly in relation to its impact on cardiac and neuronal cells .
Dosage Effects in Animal Models
The effects of Allo-Yohimbine vary with different dosages in animal models. In male dogs, low doses of Allo-Yohimbine have been shown to stimulate ejaculatory response, while higher doses can lead to adverse effects such as increased heart rate and anxiety . In anesthetized sows, Allo-Yohimbine has been used as an anesthetic reversal agent, with varying efficacy depending on the dosage administered .
Metabolic Pathways
Allo-Yohimbine is involved in several metabolic pathways. It undergoes extensive metabolism in organs with high blood flow, such as the liver and kidneys . The precise metabolic fate of Allo-Yohimbine is not fully determined, but it is known to interact with various enzymes and cofactors during its metabolic process. This interaction can affect metabolic flux and metabolite levels within the body .
Transport and Distribution
The transport and distribution of Allo-Yohimbine within cells and tissues involve several mechanisms. The compound is known to cross the blood-brain barrier and distribute within the brain, where it binds to alpha-2-adrenergic receptors . Additionally, Allo-Yohimbine is transported within the bloodstream and can accumulate in various tissues, affecting its localization and activity .
Subcellular Localization
Allo-Yohimbine’s subcellular localization is primarily within the cytoplasm and the nucleus. It has been observed to bind to DNA within the nucleus, influencing gene expression and cellular functions . The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to particular cellular compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of allo-Yohimbine involves the enantioselective kinetic resolution of an achiral synthetic surrogate . This process allows for the rapid construction of the pentacyclic skeleton and the control of all stereogenic centers . The key steps include bioinspired coupling and stereochemical diversification .
Industrial Production Methods: Industrial production of allo-Yohimbine typically involves the extraction of yohimbine from the bark of Pausinystalia johimbe, followed by chemical modification to obtain the allo isomer . High-performance liquid chromatography (HPLC) and other chromatographic techniques are used to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Allo-Yohimbine undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to dihydro derivatives using reducing agents.
Substitution: Substitution reactions at the indole nitrogen or other reactive sites.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of hydroxy and keto derivatives.
Reduction: Formation of dihydroallo-Yohimbine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Yohimbine: Another indole alkaloid with similar adrenergic receptor antagonist properties.
Rauwolscine: A stereoisomer with similar pharmacological effects.
Corynanthine: Another alkaloid found in yohimbe bark with similar properties.
Uniqueness: Allo-Yohimbine is unique due to its specific stereochemistry, which can result in different pharmacological effects compared to its isomers . Its distinct molecular structure allows for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Eigenschaften
IUPAC Name |
methyl (1S,15S,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18+,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXFZZNTVWLAY-FJDMERLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317509 | |
| Record name | Alloyohimbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522-94-1 | |
| Record name | Alloyohimbine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | allo-Yohimbine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alloyohimbine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLOYOHIMBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60AHA8MSG9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary pharmacological target of alloyohimbine and what are its downstream effects?
A1: Alloyohimbine, like its stereoisomer yohimbine, acts primarily as an antagonist at α2-adrenoceptors . By blocking these receptors, alloyohimbine can increase noradrenaline release, leading to effects such as increased blood pressure and heart rate.
Q2: How does the structure of alloyohimbine compare to yohimbine?
A2: Alloyohimbine and yohimbine are stereoisomers, meaning they share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of their atoms. Both belong to the yohimbane family of alkaloids. While the exact stereochemical differences aren't explicitly stated in the provided abstracts, research indicates that alloyohimbine possesses an "allo" configuration at a specific chiral center compared to yohimbine .
Q3: Are there any reported total syntheses of alloyohimbine?
A3: Yes, several total syntheses of (±)-alloyohimbine have been reported. One approach uses a key intermediate derived from harmalane, involving a stereoselective double bond isomerization followed by regioselective functionalization . Another method utilizes an alternative route involving the synthesis of alloyohimbine alkaloids .
Q4: What structural features are important for the binding of yohimbine-like compounds to α-adrenoceptors?
A4: Studies suggest that the aromatic A ring, the nitrogen atom (Nb) within the indole ring, and the carboxymethyl moiety are crucial for the binding of yohimbine and its stereoisomers to α-adrenoceptors . The carboxymethyl group, in particular, seems to play a role in the selectivity between α1 and α2 subtypes.
Q5: Has the synthesis of any other yohimbine stereoisomers been reported alongside alloyohimbine?
A5: Yes, researchers have successfully synthesized other yohimbine stereoisomers, including (±)-yohimbine, α-yohimbine (rauwolscine), and 3-epi-alloyohimbine, often using similar synthetic strategies and intermediates . This highlights the versatility of certain synthetic routes in accessing various stereoisomers within this alkaloid family.
Q6: Are there differences in the binding affinity of alloyohimbine and other yohimbine stereoisomers to α1- and α2-adrenoceptors?
A6: Yes, studies using radioligand binding assays in rat liver and human platelets have shown that alloyohimbine, similar to yohimbine and α-yohimbine, displays selectivity for α2-adrenoceptors over α1-adrenoceptors . This suggests that subtle differences in the three-dimensional structure of these stereoisomers can influence their binding affinities and receptor subtype selectivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


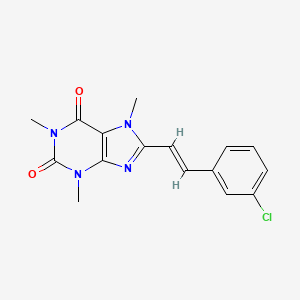

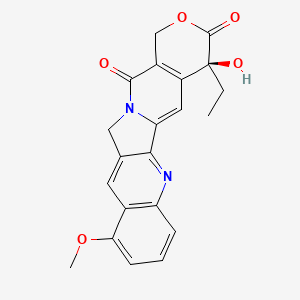

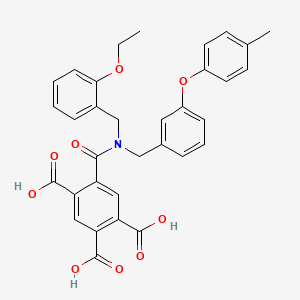
![N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide](/img/structure/B1664714.png)
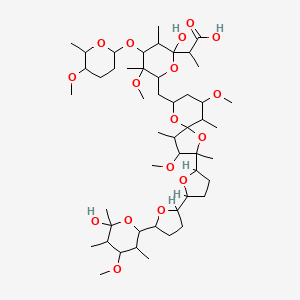
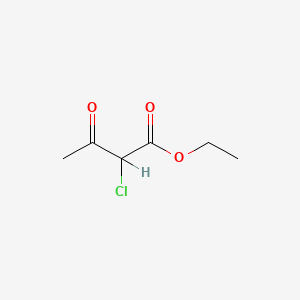
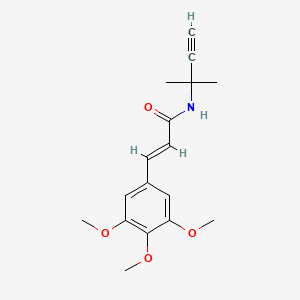
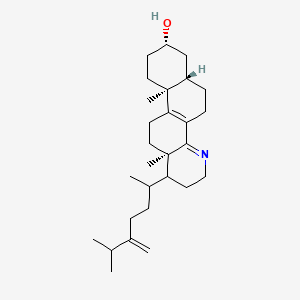
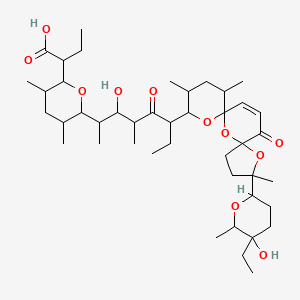
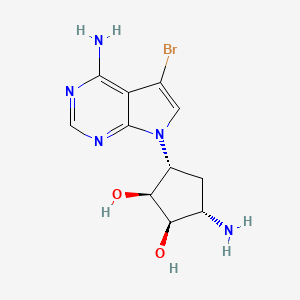
![(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid](/img/structure/B1664728.png)

